molecular formula C14H12O4 B6397920 2-Hydroxy-4-(2-methoxyphenyl)benzoic acid, 95% CAS No. 1261955-17-2

2-Hydroxy-4-(2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6397920
CAS RN: 1261955-17-2
M. Wt: 244.24 g/mol
InChI Key: SEZRFMITFPDITO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-methoxyphenyl)benzoic acid, commonly referred to as 2-HMB, is a type of phenolic acid that is produced naturally in plants and is also found in some foods. It is a potent antioxidant and has been studied extensively in recent years for its potential therapeutic applications.

Scientific Research Applications

2-HMB has been studied extensively in recent years for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-carcinogenic properties, and has been shown to have potential applications in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, 2-HMB has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to reduce the toxicity of certain drugs.

Mechanism of Action

2-HMB is believed to act by scavenging free radicals and inhibiting the formation of reactive oxygen species. It is also believed to act by chelating metal ions, which can prevent oxidative damage. Additionally, 2-HMB is believed to inhibit the activity of certain enzymes, such as cyclooxygenase, which can reduce inflammation.
Biochemical and Physiological Effects
2-HMB has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain bacteria, fungi, and viruses. Additionally, 2-HMB has been found to have beneficial effects on the cardiovascular system, such as reducing blood pressure and cholesterol levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-HMB in laboratory experiments is its low cost and availability. Additionally, 2-HMB is relatively stable and can be stored at room temperature for extended periods of time. However, one of the main limitations of using 2-HMB in laboratory experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for the study of 2-HMB. These include further research into its anti-inflammatory, anti-oxidant, and anti-carcinogenic properties, as well as its potential applications in the treatment of diabetes, cardiovascular disease, and cancer. Additionally, further research into its ability to inhibit the growth of bacteria, fungi, and viruses could lead to new therapeutic applications. Finally, further research into the mechanism of action of 2-HMB could lead to new insights into the biochemical and physiological effects of this compound.

Synthesis Methods

2-HMB can be synthesized through a variety of methods, including the oxidation of 2-methoxyphenol or the oxidation of 2-methoxyphenylboronic acid. The most common method is the oxidation of 2-methoxyphenol, which is achieved by combining the compound with a catalytic amount of a strong oxidizing agent such as sodium hypochlorite or potassium permanganate. This reaction produces a white solid that is stable in air and can be purified by recrystallization.

properties

IUPAC Name

2-hydroxy-4-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-5-3-2-4-10(13)9-6-7-11(14(16)17)12(15)8-9/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZRFMITFPDITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689130
Record name 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-17-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-hydroxy-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261955-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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